

4,6-Dichlorobenzene-1,3-diamine chemical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 4,6-Dichlorobenzene-1,3-diamine

Cat. No.: B1306649

[Get Quote](#)

An In-depth Technical Guide to the Chemical Properties of **4,6-Dichlorobenzene-1,3-diamine**

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical properties, reactivity, synthesis, and safety considerations for **4,6-Dichlorobenzene-1,3-diamine** (also known as 4,6-dichloro-m-phenylenediamine). This versatile chemical intermediate is of significant interest in various fields of organic synthesis, including the development of pharmaceuticals, high-performance polymers, and dyes.

Core Chemical and Physical Properties

4,6-Dichlorobenzene-1,3-diamine is an aromatic compound characterized by a benzene ring substituted with two amino groups and two chlorine atoms. These functional groups dictate its chemical behavior and utility as a synthetic building block.

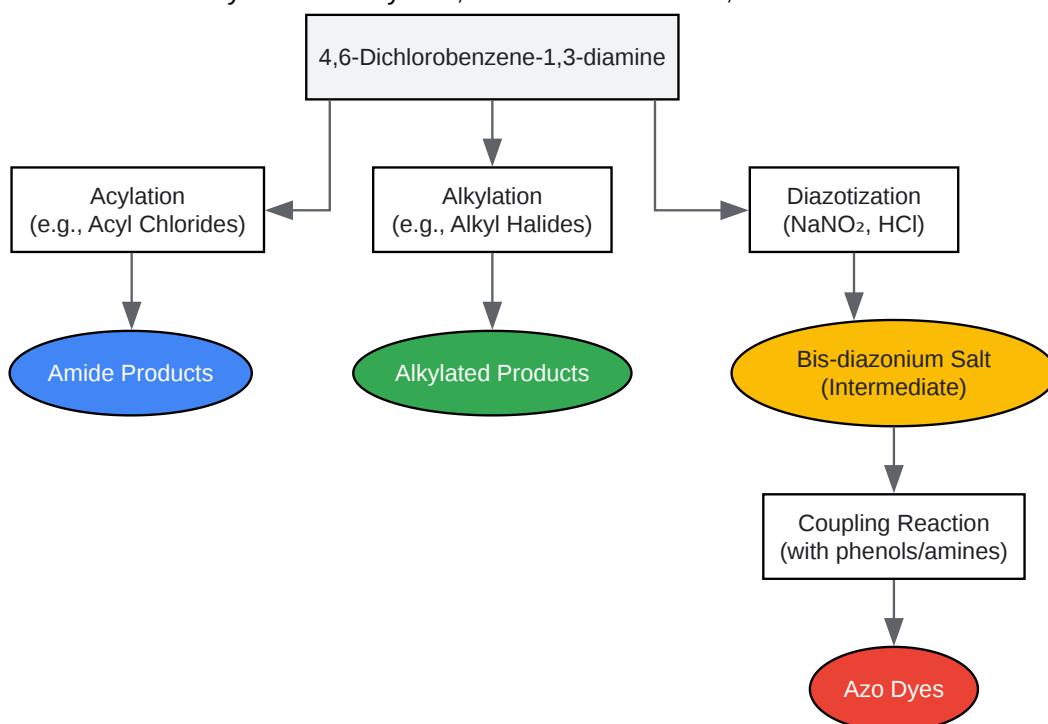
Property	Data	Reference(s)
IUPAC Name	4,6-dichlorobenzene-1,3-diamine	[1]
Synonyms	4,6-Dichloro-1,3-benzenediamine, 4,6-dichloro-m-phenylenediamine	[1] [2]
CAS Number	20248-64-0	[2] [3]
Molecular Formula	C ₆ H ₆ Cl ₂ N ₂	[3]
Molecular Weight	177.03 g/mol	
Appearance	Solid (form may vary)	
Boiling Point	313.2°C at 760 mmHg	[1]
Density	1.501 g/cm ³	[1]
Melting Point	158-164 °C (for the related isomer 4,5-dichloro-o-phenylenediamine)	

Note: Specific data for melting point and solubility were not found for **4,6-Dichlorobenzene-1,3-diamine** in the provided search results. The melting point of a closely related isomer is provided for reference.

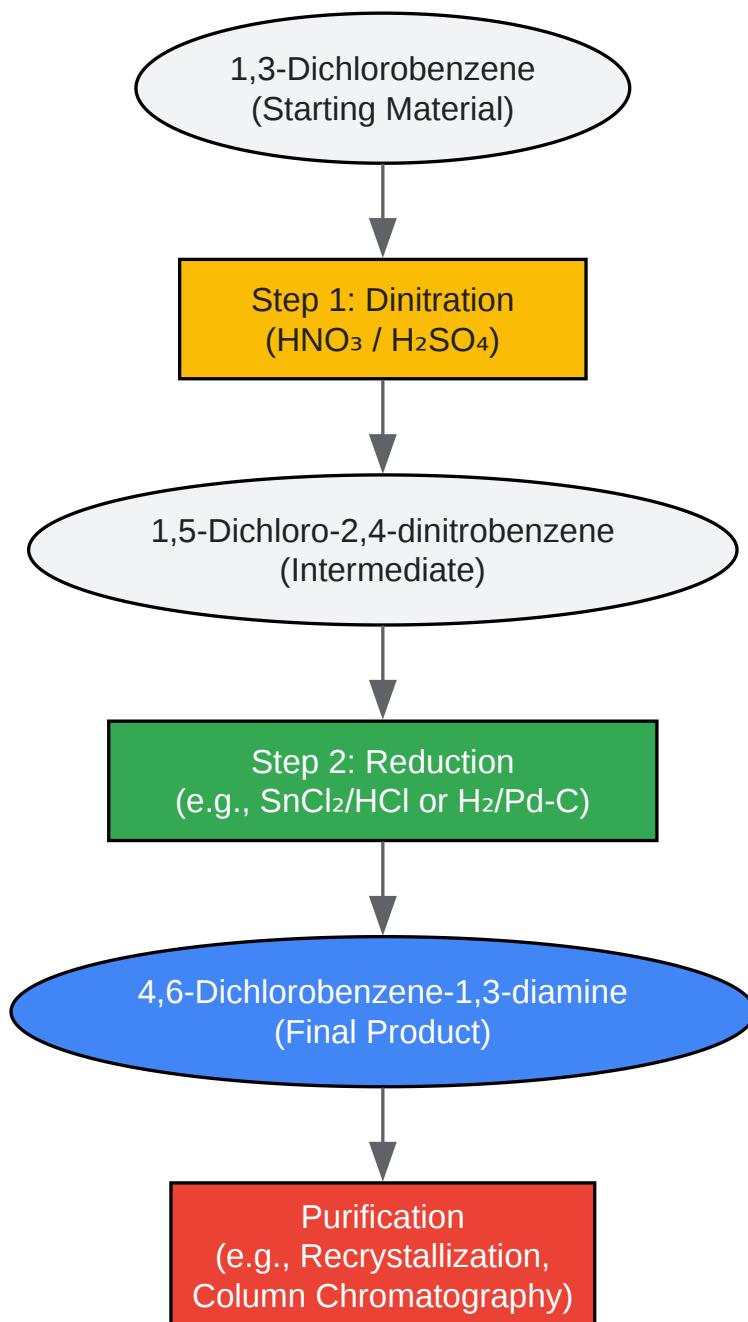
Reactivity and Mechanistic Insights

The chemical behavior of **4,6-Dichlorobenzene-1,3-diamine** is primarily governed by the nucleophilic nature of its two amino (-NH₂) groups.[\[2\]](#) These groups possess lone pairs of electrons on the nitrogen atoms, making them reactive towards a wide range of electrophilic species.[\[2\]](#)

- Nucleophilic Reactivity: The amino groups are potent electron-donating groups through resonance, which enhances their nucleophilicity. This allows the molecule to readily participate in reactions such as acylation with acid chlorides or anhydrides to form amides, and alkylation with alkyl halides.[\[2\]](#)


- **Influence of Chlorine Atoms:** The two chlorine atoms are electron-withdrawing via induction. This electronic effect can modulate the reactivity of the aromatic ring and the amino groups.
- **Site of Reaction:** The presence of two amino groups allows for the formation of mono- or di-substituted products. The reaction outcome can be controlled by adjusting the stoichiometry of the reactants and the reaction conditions.^[2] For example, using one equivalent of an electrophile may yield a mixture of mono-substituted product and unreacted diamine, while two or more equivalents will favor the di-substituted product.^[2]

Role as a Synthetic Intermediate


The unique arrangement of functional groups makes **4,6-Dichlorobenzene-1,3-diamine** a valuable precursor in multi-step organic syntheses.^[2] Its bifunctional nature allows it to act as a building block for more complex molecular architectures.

- **Heterocyclic Compounds:** The diamine can undergo condensation reactions to form various heterocyclic systems, which are common scaffolds in medicinal chemistry.
- **Azo Dyes:** The primary aromatic amino groups can be readily diazotized using agents like sodium nitrite and hydrochloric acid. The resulting bis-diazonium salt can then be coupled with electron-rich compounds (such as phenols or other amines) to synthesize a variety of disazo dyes.^[2] The chlorine atoms act as auxochromes, modifying the color and properties like lightfastness of the final dye.^[2]
- **Polymer Synthesis:** It serves as a monomer for the creation of high-performance polymers.

Synthetic Utility of 4,6-Dichlorobenzene-1,3-diamine

Illustrative Synthesis Workflow

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. bocsci.com [bocsci.com]
- 2. 4,6-Dichlorobenzene-1,3-diamine|CAS 20248-64-0 [benchchem.com]
- 3. Page loading... [wap.guidechem.com]
- To cite this document: BenchChem. [4,6-Dichlorobenzene-1,3-diamine chemical properties]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1306649#4-6-dichlorobenzene-1-3-diamine-chemical-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

